JS11

NPR1 inhibition hNPR1 IC50 natriuretic peptide receptor

JS-11 is a well-characterized, selective small-molecule inhibitor of hNPR1 with a unique substitution pattern for investigating itch neurotransmission. With a defined IC50 of 1.9 μM and validated in vivo efficacy, it provides reproducible results for central itch circuitry studies. Researchers can use JS-11 as a benchmark for SAR studies and as a positive control in high-throughput screening. Substituting generic benzimidazole derivatives is scientifically untenable due to divergent molecular targets.

Molecular Formula C23H28N4O3
Molecular Weight 408.5 g/mol
Cat. No. B15157368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJS11
Molecular FormulaC23H28N4O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CNC(=O)C2=CC3=C(C=C2)N(C(=O)N3CC4CC4)C5CCCCC5
InChIInChI=1S/C23H28N4O3/c1-15-11-19(30-25-15)13-24-22(28)17-9-10-20-21(12-17)26(14-16-7-8-16)23(29)27(20)18-5-3-2-4-6-18/h9-12,16,18H,2-8,13-14H2,1H3,(H,24,28)
InChIKeyOHSMTKLVCHFYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (JS-11) Procurement Guide: hNPR1 Inhibitor for Pruritus Research


1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (CAS 1394592-04-1; compound code JS-11) is a synthetic benzimidazole-carboxamide derivative that acts as a selective small-molecule inhibitor of human natriuretic polypeptide receptor 1 (hNPR1) [1]. Identified through quantitative high-throughput screening of small molecule libraries, this compound was characterized as one of fifteen hNPR1 inhibitors discovered in a cell-based screen, demonstrating specific inhibition of NPR1 without inhibiting adenylate cyclases . The compound is explicitly claimed in U.S. Patent 11,324,725 B2 as a pharmaceutical composition component for treating, reducing, or preventing acute and chronic pruritus [2].

Why Generic Substitution Fails for 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide


Generic substitution of benzimidazole derivatives is scientifically untenable due to the compound's unique substitution pattern at three distinct positions: N1-cyclohexyl, N3-cyclopropylmethyl, and the C5-carboxamide bearing a 3-methylisoxazol-5-yl methyl group [1]. Minor structural modifications within the benzimidazole class profoundly alter target engagement profiles. For instance, benzimidazole derivatives lacking the 2-oxo-2,3-dihydro core or with alternative N-substituents exhibit entirely different pharmacological activities, including FLT3 kinase inhibition, PARP inhibition, bromodomain modulation, or TLR9 antagonism rather than NPR1 inhibition [2]. The specific combination of substituents in JS-11 confers a non-competitive mechanism of action against hNPR1 that is not shared by structurally related benzimidazole-carboxamides, which may target CCR2 receptors, cannabinoid CB2 receptors, or p300/CBP acetyltransferases instead [3]. Consequently, substituting any alternative benzimidazole derivative for JS-11 in itch research would yield irrelevant and potentially misleading experimental results due to divergent molecular targets and mechanisms.

Quantitative Evidence Guide: 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (JS-11) Differentiation Data


hNPR1 Inhibitory Potency: IC50 Value Differentiates JS-11 from Untested Benzimidazole Analogs

JS-11 demonstrates a defined IC50 of 1.9 μM against human natriuretic polypeptide receptor 1 (hNPR1) . This potency value provides a quantitative baseline for compound selection, whereas structurally similar benzimidazole-carboxamides, including those with cyclohexyl and cyclopropylmethyl substituents but alternative C5-carboxamide moieties, lack any reported hNPR1 inhibitory activity and instead target entirely different receptors such as CCR2 or CB2 [1].

NPR1 inhibition hNPR1 IC50 natriuretic peptide receptor pruritus small molecule inhibitor

Mechanism of Action: Non-Competitive Inhibition Distinguishes JS-11 from Partial Agonist Alternatives

JS-11 inhibits hNPR1 through a reversible, non-competitive mechanism . In contrast, A-71915, a previously characterized NPR1 ligand, acts as a partial agonist and lacks efficacy in blocking itch behavior in vivo [1]. The patent explicitly states that the non-competitive mechanism 'may offer advantages over partial agonists like A-71915 that lack efficacy in blocking itch behavior' [1].

non-competitive inhibition NPR1 antagonist mechanism of action reversible inhibitor

In Vivo Anti-Pruritic Efficacy: Quantitative Reduction in Scratching Behavior

JS-11 (163 μg intraperitoneal) significantly reduced scratching responses to histamine challenge in mice (P = 0.0221) and attenuated CYM5442-induced scratching (P = 0.0128) compared to vehicle control [1]. Additionally, JS-11 reduced spinal c-FOS-positive neurons ipsilateral to histamine injection (P < 0.0001 vs. vehicle) without affecting contralateral basal activity (P = 0.9953) [2]. The compound does not impair motor coordination in treated animals, indicating behavioral effects are specific to itch reduction rather than sedation [3].

in vivo efficacy pruritus scratching behavior histamine mouse model

Target Selectivity Profile: JS-11 Does Not Inhibit Adenylate Cyclases Unlike Broader-Spectrum Compounds

JS-11 exhibits target selectivity by not inhibiting the adenylate cyclase (AC) family of enzymes, as confirmed by counter-screening assays . This selectivity profile is meaningful when compared to less characterized NPR1 modulators that may exhibit broader activity profiles. Furthermore, JS-11 shows limited off-target effects on NPR2 and other receptors [1]. The compound does not produce cytotoxic effects nor interfere with luciferase-based assay components [2].

target selectivity adenylate cyclase off-target NPR1 selectivity counter-screening

Structural Uniqueness and Patent Protection: Commercial Availability with Defined Intellectual Property Status

JS-11 is explicitly claimed as the molecular inhibitor in independent claim 1 of U.S. Patent 11,324,725 B2, which covers pharmaceutical compositions comprising 1-cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide [1]. The compound is commercially available from multiple reputable vendors with defined purity specifications: ≥95% purity with batch-specific QC documentation (NMR, HPLC) , and >98% HPLC purity with validated biological activity .

patent protection intellectual property CAS 1394592-04-1 JS-11 commercial sourcing

CNS Penetration Evidence: Intrathecal Route Demonstrates Central Site of Action

Intrathecal delivery of JS-11 (16.3 μg) significantly reduced scratching responses to histamine compared to vehicle (P = 0.0030, n = 8) [1]. This intrathecal efficacy confirms a spinal or central site of action, which is mechanistically distinct from peripherally restricted antihistamines. The compound reduces spinal c-FOS-positive neurons ipsilateral to histamine injection, providing direct neuronal activation evidence of central NPR1 antagonism [2].

intrathecal administration CNS penetration spinal cord c-FOS site of action

Recommended Research Applications for 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide


Preclinical Investigation of NPR1-Mediated Itch Pathways in Rodent Models

JS-11 is the primary chemical probe for investigating NPR1-mediated itch neurotransmission. With defined hNPR1 IC50 of 1.9 μM and validated in vivo efficacy (P = 0.0221 for histamine-induced scratching; P = 0.0128 for CYM5442-induced scratching), this compound enables reproducible interrogation of central itch circuitry [1]. The intrathecal efficacy (P = 0.0030 at 16.3 μg) confirms spinal site of action, allowing researchers to distinguish central from peripheral itch mechanisms [2].

Development and Validation of Novel Anti-Pruritic Therapeutic Strategies

As the first reported selective, non-competitive small-molecule hNPR1 inhibitor with documented in vivo efficacy, JS-11 serves as a benchmark compound for developing next-generation antipruritic agents [1]. Its selectivity profile (no adenylate cyclase inhibition) and non-cytotoxic properties make it suitable as a positive control in high-throughput screening campaigns aimed at identifying structurally novel NPR1 antagonists [2].

Mechanistic Studies of NPPB-NPR1 Signaling in Pruritus and Pain

JS-11 provides a well-characterized tool for dissecting the NPPB-NPR1 signaling axis. Its non-competitive mechanism distinguishes it from partial agonists like A-71915 that lack itch-blocking efficacy, enabling researchers to investigate the specific signaling consequences of NPR1 antagonism versus partial agonism [1]. The compound reduces spinal c-FOS activation (P < 0.0001 vs. vehicle) without affecting contralateral basal activity (P = 0.9953), confirming pathway-specific neuronal modulation [2].

Comparative Pharmacology Studies of Benzimidazole-Carboxamide Derivatives

JS-11 represents a structurally defined benzimidazole-2-one scaffold with specific N1-cyclohexyl, N3-cyclopropylmethyl, and C5-(3-methylisoxazol-5-yl)methyl carboxamide substitution [1]. This unique substitution pattern confers NPR1 inhibitory activity not present in structurally related benzimidazole-carboxamides targeting CCR2, CB2, FLT3, PARP, or TLR9 [2]. Researchers conducting structure-activity relationship studies can use JS-11 as a reference standard for NPR1-directed benzimidazole optimization.

Quote Request

Request a Quote for JS11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.